molecular formula C11H25Sn B14382042 CID 13182562

CID 13182562

Cat. No.: B14382042
M. Wt: 276.03 g/mol
InChI Key: OYCANKZUHDPFPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 13182562 is a chemical compound whose structural and functional characteristics have been investigated in recent studies. Based on Figure 1 in , this compound is likely analyzed via gas chromatography-mass spectrometry (GC-MS), with its chemical structure, distillation fractions, and mass spectral data documented .

Properties

Molecular Formula

C11H25Sn

Molecular Weight

276.03 g/mol

InChI

InChI=1S/2C5H11.CH3.Sn/c2*1-5(2,3)4;;/h2*1H2,2-4H3;1H3;

InChI Key

OYCANKZUHDPFPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C[Sn](C)CC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 13182562 involves specific reaction conditions and reagents. Detailed synthetic routes are typically documented in scientific literature and patents. The preparation methods may include multi-step organic synthesis, involving the use of catalysts, solvents, and controlled reaction environments to achieve the desired chemical structure.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the process for higher yields and purity. This may include continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

CID 13182562 can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

CID 13182562 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 13182562 involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its mechanism of action are essential for understanding its effects and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

CID 13182562 can be compared to oscillatoxin derivatives and boronic acid-based compounds (Evidences 4, 16, 18). Key differences include:

  • Core Structure : Oscillatoxins (e.g., CID 101283546) feature macrocyclic lactone rings, while this compound’s structure (inferred from GC-MS data) may include aromatic or heterocyclic systems .
  • Substituents: Methyl or halogen groups (e.g., in CID 1046861-20-4) significantly alter lipophilicity and bioavailability. For example, 30-methyl-oscillatoxin D (CID 185389) shows increased LogP compared to non-methylated analogs, enhancing membrane permeability .

Physicochemical Properties

A comparative analysis of physicochemical parameters is summarized below:

Parameter This compound (Inferred) Oscillatoxin D (CID 101283546) CID 1046861-20-4 CID 1254115-23-5
Molecular Weight ~300–400 Da 728.8 Da 235.27 Da 142.20 Da
LogP (iLOGP) ~2.5–3.0 4.8 0.0 1.83
Solubility (ESOL) Moderate (~50 mg/mL) Low (<1 mg/mL) 0.24 mg/mL 86.7 mg/mL
BBB Permeability Likely Low No data Yes No
CYP Inhibition Not reported Not reported No No

Data sources:

  • Lipophilicity : CID 1046861-20-4 exhibits low LogP (0.0 via iLOGP) due to polar boronic acid groups, contrasting with oscillatoxins (LogP ~4.8), which are more membrane-permeable . This compound’s inferred LogP (~2.5–3.0) suggests moderate lipophilicity, balancing solubility and bioavailability .
  • Bioavailability : CID 1254115-23-5 shows high solubility (86.7 mg/mL) and moderate LogP (1.83), making it suitable for oral administration, whereas oscillatoxins’ low solubility limits their therapeutic applicability .

Research Implications and Limitations

  • Structural Diversity : Oscillatoxins’ macrocyclic frameworks offer unique bioactivity but pose synthetic challenges, whereas this compound’s simpler structure may enable scalable production .
  • Data Gaps : Direct experimental data for this compound (e.g., IC50 values, in vivo efficacy) are lacking, necessitating further studies to validate inferred properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.